molecular formula C11H10Cl2O B13041126 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one

Cat. No.: B13041126
M. Wt: 229.10 g/mol
InChI Key: OKLWQMAEVILVCJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C11H10Cl2O and a molecular weight of 229.1 g/mol This compound is characterized by the presence of a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one typically involves the reaction of cyclopropylmethyl ketone with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Cyclopropylmethyl ketone+2,4-dichlorobenzoyl chlorideThis compound\text{Cyclopropylmethyl ketone} + \text{2,4-dichlorobenzoyl chloride} \rightarrow \text{this compound} Cyclopropylmethyl ketone+2,4-dichlorobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The cyclopropyl group and the dichlorophenyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one is unique due to the presence of both the cyclopropyl and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

1-cyclopropyl-2-(2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C11H10Cl2O/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

OKLWQMAEVILVCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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